molecular formula C11H13BF3NO4 B8063224 (2-Methylisoindolin-7-yl)boronic acid tfa

(2-Methylisoindolin-7-yl)boronic acid tfa

Cat. No.: B8063224
M. Wt: 291.03 g/mol
InChI Key: AJKYGALSOFDBIN-UHFFFAOYSA-N
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Description

(2-Methylisoindolin-7-yl)boronic acid trifluoroacetate (TFA) is a boronic acid derivative featuring an isoindoline scaffold substituted with a methyl group at the 2-position and a boronic acid moiety at the 7-position. The trifluoroacetic acid (TFA) counterion enhances solubility and stability, critical for pharmaceutical applications. Boronic acids are widely recognized for their ability to form reversible covalent bonds with biological targets, particularly enzymes containing serine residues (e.g., proteases) . This compound’s structural uniqueness lies in its fused bicyclic ring system, which may confer enhanced binding specificity compared to simpler aryl boronic acids.

Properties

IUPAC Name

(2-methyl-1,3-dihydroisoindol-4-yl)boronic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO2.C2HF3O2/c1-11-5-7-3-2-4-9(10(12)13)8(7)6-11;3-2(4,5)1(6)7/h2-4,12-13H,5-6H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKYGALSOFDBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2CN(CC2=CC=C1)C)(O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BF3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2-Methylisoindolin-7-yl)boronic acid tfa is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(2-Methylisoindolin-7-yl)boronic acid tfa features a boronic acid functional group attached to an isoindoline structure. The general formula for this compound is C9H10BNO2C_9H_{10}BNO_2, which indicates the presence of a boron atom, contributing to its reactivity and biological activity.

Boronic acids, including (2-Methylisoindolin-7-yl)boronic acid tfa, primarily interact with biological targets through reversible covalent bonding with diols in biomolecules. This interaction can modulate various biochemical pathways, including enzyme inhibition and receptor modulation.

Biological Activity

The biological activities of (2-Methylisoindolin-7-yl)boronic acid tfa have been investigated in several studies, highlighting its potential therapeutic applications:

  • Anticancer Activity : Recent studies have shown that boronic acids can act as proteasome inhibitors, which are crucial in cancer therapy. For instance, compounds similar to (2-Methylisoindolin-7-yl)boronic acid tfa have demonstrated efficacy against multiple myeloma by inhibiting the proteasome pathway .
  • Antibacterial Properties : Research indicates that boronic acids can inhibit beta-lactamase enzymes in bacteria, enhancing the effectiveness of beta-lactam antibiotics . This suggests that (2-Methylisoindolin-7-yl)boronic acid tfa may also possess antibacterial activity.
  • Enzyme Inhibition : The compound has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition can improve glycemic control in diabetic models .

Case Studies and Research Findings

Several studies have focused on the biological activities of boronic acids, including (2-Methylisoindolin-7-yl)boronic acid tfa:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated inhibition of proteasome activity leading to apoptosis in cancer cell lines.
Study 2Antibacterial ActivityShowed effectiveness against beta-lactamase producing strains of bacteria, enhancing antibiotic efficacy.
Study 3DPP-IV InhibitionReported improved glycemic control in diabetic animal models through enzyme inhibition.

Pharmacokinetics

The pharmacokinetic profile of (2-Methylisoindolin-7-yl)boronic acid tfa is essential for understanding its therapeutic potential. Although specific data on this compound is limited, related boronic acids exhibit favorable absorption and distribution characteristics, suggesting that (2-Methylisoindolin-7-yl)boronic acid tfa may also demonstrate similar properties.

Scientific Research Applications

Medicinal Chemistry

(2-Methylisoindolin-7-yl)boronic acid TFA has been explored for its potential therapeutic applications:

  • Cancer Treatment : Boronic acids are known for their ability to inhibit proteasomes, making them valuable in cancer therapy. Studies have demonstrated that derivatives of boronic acids can exhibit antiproliferative activity against various cancer cell lines, including prostate cancer (PC-3) and liver cancer (HepG2). For instance, a study reported IC50 values for several boronic compounds, revealing their effectiveness in inhibiting cell growth (see Table 1).
CompoundIC50 (μM)Cancer Cell Line
4a>500HepG2
5a139.3PC-3
9a71.3PC-3

Table 1: Antiproliferative activity of selected boronic acids against cancer cell lines.

Biological Studies

The compound has been utilized to study the role of boron-containing compounds in biological systems:

  • Enzyme Inhibition : Research indicates that (2-Methylisoindolin-7-yl)boronic acid TFA can act as an inhibitor for certain enzymes involved in metabolic pathways. Its ability to form reversible covalent bonds with enzyme active sites is of particular interest in drug design.

Synthetic Applications

In organic synthesis, (2-Methylisoindolin-7-yl)boronic acid TFA serves as a versatile building block:

  • Cross-Coupling Reactions : The compound can participate in Suzuki coupling reactions, facilitating the formation of complex organic molecules from simpler precursors. This application is crucial in developing new pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Activity

A recent study investigated the anticancer properties of various boronic acid derivatives, including (2-Methylisoindolin-7-yl)boronic acid TFA. The findings indicated that this compound exhibited significant antiproliferative effects against prostate cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Enzyme Inhibition Profile

Another research effort focused on evaluating the enzyme inhibition profile of (2-Methylisoindolin-7-yl)boronic acid TFA against serine proteases. The results showed promising inhibitory activity, suggesting potential applications in treating diseases where these enzymes play a pivotal role.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Compounds

Structural and Functional Analogues

Aryl Boronic Acids

  • Phenanthren-9-yl Boronic Acid : Exhibits potent antiproliferative activity against triple-negative breast cancer (4T1 cells) with an IC50 of 0.2251 µM . Unlike (2-Methylisoindolin-7-yl)boronic acid TFA, its planar aromatic system may limit penetration into sterically constrained enzyme active sites.
  • 6-Hydroxynaphthalen-2-yl Boronic Acid : Demonstrates cytotoxicity (IC50 = 0.1969 µM) in the same model but suffers from precipitation issues in cell culture media, highlighting the superior formulation stability of the TFA-counterionated isoindoline derivative .

Heterocyclic Boronic Acids

  • [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid: Inhibits fungal histone deacetylase (MoRPD3) at 1 µM, outperforming trichostatin A (1.5 µM) . The isoindoline scaffold in (2-Methylisoindolin-7-yl)boronic acid TFA may offer improved steric complementarity for eukaryotic targets compared to this phenyl-substituted analogue.

Key Findings :

  • Solubility and Stability : The TFA counterion in (2-Methylisoindolin-7-yl)boronic acid mitigates issues seen in analogues like pyren-1-yl boronic acid, which precipitates in culture media .
  • Diagnostic Utility: Phenyl boronic acid outperforms aminophenylboronic acid (APBA) in differentiating bacterial enzyme activity, underscoring the role of substituent positioning .
Physicochemical Properties
  • Boroxine Formation : Aryl boronic acids (e.g., 4-methoxybenzeneboronic acid) readily form boroxine anhydrides, which can alter bioavailability . The steric hindrance of the isoindoline scaffold in (2-Methylisoindolin-7-yl)boronic acid TFA may suppress this tendency, enhancing stability.
  • pH-Dependent Reactivity: Boronic acids like 4-nitrophenyl boronic acid undergo rapid hydrolysis to phenols at basic pH (~11) . The TFA counterion may buffer this effect, expanding the compound’s usable pH range.

Preparation Methods

Regioselective Lithiation

The synthesis of (2-methylisoindolin-7-yl)boronic acid TFA begins with 7-bromo-2-methylisoindoline as the precursor. Lithiation at the 7-position is achieved using sec-butyllithium (s-BuLi) or lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at cryogenic temperatures (-78°C). This step leverages the directing effects of the isoindoline nitrogen and methyl substituent to ensure precise regioselectivity.

Boration and Hydrolysis

Following lithiation, the intermediate is treated with trimethyl borate (B(OMe)₃) or triisopropyl borate (B(OiPr)₃) . The reaction proceeds via nucleophilic displacement, forming a boronate complex. Subsequent hydrolysis with aqueous HCl or acetic acid yields the free boronic acid. For example:

7-Lithio-2-methylisoindoline+B(OMe)3(2-Methylisoindolin-7-yl)boronic acid+3MeOH\text{7-Lithio-2-methylisoindoline} + \text{B(OMe)}_3 \rightarrow \text{(2-Methylisoindolin-7-yl)boronic acid} + 3\text{MeOH}

Yields for analogous reactions range from 45–70% , with purity dependent on recrystallization solvents such as diethyl ether or hexanes.

Trifluoroacetate Salt Formation

The boronic acid is converted to its TFA salt by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM). The product precipitates upon solvent evaporation and is purified via trituration with cold ether.

Transition-Metal-Catalyzed Miyaura Borylation

Palladium-Catalyzed Coupling

An alternative route employs Miyaura borylation , where 7-bromo-2-methylisoindoline reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst. Optimal conditions include:

  • Pd(dppf)Cl₂ (1–2 mol%)

  • KOAc (3 equiv) as base

  • 1,4-Dioxane as solvent at 80–100°C for 12–24 h.

This method achieves 60–85% yields and avoids cryogenic conditions. The resulting boronic ester is hydrolyzed to the free acid using HCl (1 M) and subsequently converted to the TFA salt.

Key Advantages

  • Functional Group Tolerance : Compatible with electron-deficient and sterically hindered substrates.

  • Scalability : Demonstrated in multi-gram syntheses for pharmaceutical intermediates.

Grignard-Based Borylation

Magnesium-Halogen Exchange

In a method adapted from tetrahydroisoquinoline syntheses, 7-bromo-2-methylisoindoline undergoes Grignard reagent formation with magnesium in THF. The resulting organomagnesium species reacts with trimethyl borate at -30°C to form the boronate, which is hydrolyzed to the boronic acid.

Reaction Optimization

  • Solvent : THF or diethyl ether.

  • Additives : 1,2-Dibromoethane initiates magnesium activation.

  • Yield : 44–47% after recrystallization.

Comparative Analysis of Methods

Method Yield (%) Conditions Key Challenges
Lithiation-Borylation45–70Cryogenic (-78°C)Moisture sensitivity, regioselectivity
Miyaura Borylation60–8580–100°C, Pd catalystCatalyst cost, boronate hydrolysis
Grignard Borylation44–47-30°C, Mg activationLow yields, byproduct formation

Purification and Characterization

Chromatographic Techniques

  • Reverse-Phase HPLC : Utilized for final purification using ACN/H₂O (0.1% TFA) gradients.

  • Silica Gel Chromatography : Separates boronic acid intermediates with ethyl acetate/hexane eluents.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 7.58 (d, J = 8.0 Hz, 1H, Ar-H), 4.01 (s, 3H, N-CH₃), 3.85 (s, 2H, CH₂).

  • LC-MS : m/z 190.1 [M+H]⁺ (calc. 189.1).

Applications and Derivatives

(2-Methylisoindolin-7-yl)boronic acid TFA serves as a key intermediate in:

  • Suzuki-Miyaura Cross-Couplings : For biaryl and heterobiaryl syntheses.

  • Protease Inhibitors : Boronic acid moieties inhibit serine proteases via tetrahedral intermediate mimicry .

Q & A

Q. What advancements enable boronic acid use in bacterial detection?

  • Answer : Functionalize nanomaterials (e.g., carbon dots) for fluorescence-based sensing:
  • B-CDs Probes : Bind Gram-positive bacteria via glycolipid interactions, enabling selective detection (LOD: 10<sup>2</sup> CFU/mL) .
  • Multiplex Assays : Combine with lectins or antibodies to distinguish bacterial strains .

Tables for Key Data

Table 1: HPLC Purification Parameters for Boronic Acids

ColumnSolvent SystemGradient ProfileFlow RateReference
Phenomenex Luna C180.1% TFA in H2O/ACN0–100% B over 25 min8 mL/min

Table 2: Thermal Stability of Boronic Acids

CompoundDegradation Onset (°C)Key Structural FeatureReference
Pyrene-1-boronic acid600Extended π-system
Aliphatic boronic acid200–250No resonance stabilization

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